molecular formula C8H7BrF2O B1526023 4-Bromo-1-(difluoromethyl)-2-methoxybenzene CAS No. 1254034-35-9

4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Cat. No.: B1526023
CAS No.: 1254034-35-9
M. Wt: 237.04 g/mol
InChI Key: UNWGRWICQOPHLY-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is an organic compound notable for its unique structural features, including a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its chemical formula is C9H7BrF2OC_9H_7BrF_2O with a molecular weight of approximately 227.04 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The presence of halogen substituents (bromine and difluoromethyl) enhances the compound's reactivity and may influence its biological interactions. The compound is characterized by its aromatic nature, which is typical for many biologically active compounds.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant biological activities. However, specific research focusing directly on this compound remains limited. Notably, there are indications that it may interact with various biomolecules, potentially influencing cellular pathways.

Key Areas of Investigation

  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures may possess antimicrobial properties, though direct evidence for this compound is lacking.
  • Anticancer Potential : Research on related compounds suggests possible anticancer effects, warranting further investigation into this compound's efficacy against cancer cell lines.
  • Enzyme Inhibition : The potential for enzyme inhibition has been noted in similar compounds, indicating that this compound could exhibit similar mechanisms.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insight into possible biological activities:

Compound NameBiological ActivityReference
4-Bromo-2-fluorobenzaldehydeAntimicrobial properties
4-Bromo-1-chloro-2-methoxybenzeneEnzyme inhibition
4-Bromo-2-trifluoromethylphenolAnticancer activity

These compounds share structural similarities with this compound and demonstrate significant biological activities that could be explored further.

Currently, there is no detailed research available on the specific mechanism of action for this compound. However, the presence of the difluoromethyl group suggests potential interactions with biological targets such as enzymes and receptors. Future studies could focus on elucidating these interactions through molecular docking and in vitro assays.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is primarily recognized for its potential therapeutic properties. Its unique structure allows it to serve as a building block for synthesizing complex organic molecules with potential medicinal effects.

Case Study: Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit specific enzymes involved in cancer cell proliferation, suggesting a possible pathway for drug development targeting various cancers.

Table 1: Summary of Pharmaceutical Applications

Application AreaDescription
Anticancer AgentsPotential to inhibit enzyme activity related to cancer growth.
Anti-inflammatory DrugsMay modulate inflammatory pathways through receptor interactions.
Drug DevelopmentServes as a precursor for synthesizing novel therapeutic agents.

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use in developing crop protection agents. Its halogenated structure may enhance the efficacy of pesticides by improving their binding affinity to biological targets in pests.

Table 2: Agrochemical Properties

PropertyDescription
Binding AffinityEnhanced interaction with pest enzymes.
StabilityImproved shelf-life compared to non-halogenated counterparts.
EfficacyPotentially higher effectiveness in pest control applications.

Materials Science Applications

The compound's unique properties also make it suitable for materials science applications, particularly in the development of advanced materials with specific electronic or optical characteristics.

Table 3: Materials Science Applications

Application AreaDescription
Electronic DevicesPotential use in semiconductors or as dielectric materials.
CoatingsMay be utilized in protective coatings due to its chemical stability.
Polymer ChemistryActs as a building block for synthesizing functional polymers.

Biological Research Applications

This compound has been investigated for its interactions with various biological systems, particularly regarding enzyme inhibition and receptor binding.

Case Study: Enzyme Interaction Studies

Preliminary studies indicate that this compound interacts with specific enzymes involved in metabolic pathways, which could lead to insights into its mechanism of action and potential therapeutic uses .

Table 4: Biological Interaction Studies

Interaction TypeDescription
Enzyme InhibitionPotential to inhibit key metabolic enzymes.
Receptor BindingMay influence receptor activity related to inflammation and cancer pathways.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGRWICQOPHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.